4-Thiazolecarboxamide, 2-(4-pyridinyl)-

Descripción general

Descripción

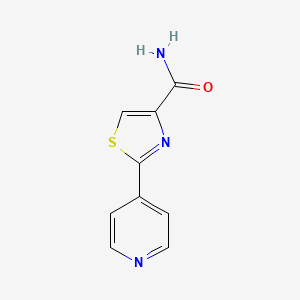

4-Thiazolecarboxamide, 2-(4-pyridinyl)- is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its significant applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Mecanismo De Acción

Target of Action

The primary target of 4-Thiazolecarboxamide, 2-(4-pyridinyl)-, also known as 2-(Pyridin-4-yl)thiazole-4-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . SDHIs can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . Therefore, they have no cross-resistance with other classes of fungicides .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption of the cycle leads to a lack of energy for the growth of pathogenic bacteria, resulting in their death . Additionally, this compound has been found to regulate angiogenesis signaling pathways .

Pharmacokinetics

It’s worth noting that the compound’s solubility in different solvents can affect its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent fungicidal activity . For instance, certain derivatives of this compound have shown better in vitro activities than other fungicides against Rhizoctonia cerealis . Moreover, it has been found to suppress tumor growth through regulating angiogenesis signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s adsorption characteristics on a metal surface can be affected by both physical and chemical adsorptions . Additionally, the dissolution of metals in solution can influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(Pyridin-4-yl)thiazole-4-carboxamide are largely derived from its thiazole core. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

It has been suggested that this compound may have antitumor properties . It has been shown to inhibit tumor growth through regulating angiogenesis signaling pathways .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-4-yl)thiazole-4-carboxamide vary with different dosages in animal models. It has been shown to strongly block tumor growth with the dosage of 30 mg/kg/day . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- typically involves the reaction of 2-aminothiazole with 4-pyridinecarboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Thiazolecarboxamide, 2-(4-pyridinyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: N-bromosuccinimide (NBS), halogenated solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

The compound features a thiazole ring fused with a pyridine ring, which contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 192.24 g/mol.

Mechanism of Action:

4-Thiazolecarboxamide, 2-(4-pyridinyl)- primarily acts as a Succinate Dehydrogenase Inhibitor (SDHI) . By inhibiting this enzyme, it disrupts the tricarboxylic acid cycle, which is crucial for cellular respiration and energy production in various organisms. This inhibition has been linked to its antifungal properties and potential anticancer effects due to its role in regulating angiogenesis signaling pathways that are critical for tumor growth and metastasis .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases:

- Antifungal Activity: Research indicates that 4-Thiazolecarboxamide, 2-(4-pyridinyl)- exhibits potent fungicidal activity against several fungal strains. Its mechanism involves disrupting fungal metabolic processes by inhibiting succinate dehydrogenase .

- Anticancer Properties: Studies have shown that this compound can inhibit angiogenesis, thereby limiting tumor growth. It has been evaluated in vitro for its effectiveness against various cancer cell lines .

Agricultural Applications

The compound is also explored for its use as an agrochemical :

- Fungicides: Due to its antifungal properties, it is being developed as a potential fungicide to protect crops from fungal infections. Its mechanism of action as an SDHI makes it a candidate for sustainable agricultural practices .

Organic Synthesis

In organic chemistry, 4-Thiazolecarboxamide, 2-(4-pyridinyl)- serves as an important intermediate:

- Synthesis of Heterocyclic Compounds: It is utilized in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and materials science .

Comparison of Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | Structure | Antifungal, anticancer |

| N-Methyl-N'-(4-pyridinyl)urea | Structure | Potential anti-tumor effects |

| Thiazole-5-carboxylic acid | Structure | Anti-inflammatory properties |

Case Studies

Case Study 1: Antifungal Efficacy

A study published in Scientific Reports demonstrated that 4-Thiazolecarboxamide, 2-(4-pyridinyl)- exhibited significant antifungal activity against Candida albicans. The compound was shown to inhibit fungal growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Cancer Research

In an investigation into the anticancer properties of this compound, researchers found that it effectively reduced tumor size in xenograft models by inhibiting angiogenesis. The study indicated that treatment with the compound led to a significant decrease in vascular endothelial growth factor (VEGF) levels, demonstrating its potential utility in cancer therapy .

Comparación Con Compuestos Similares

- 2-(4-Pyridyl)thiazole-4-carboxylic acid

- Thiazolecarboxamide derivatives

Comparison: 4-Thiazolecarboxamide, 2-(4-pyridinyl)- stands out due to its unique combination of a thiazole and pyridine ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various synthetic applications. Additionally, its biological activity profile is often superior, providing enhanced efficacy in antimicrobial studies .

Actividad Biológica

4-Thiazolecarboxamide, 2-(4-pyridinyl)-, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C9H7N3OS

- CAS Number : 89401-57-0

- Molecular Weight : Approximately 197.24 g/mol

The biological activity of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The inhibition of COX-2 has been particularly noted for its potential to reduce tumor growth and metastasis .

Biological Activities

-

Anti-Cancer Activity :

- A series of derivatives based on thiazolecarboxamide have been synthesized and tested for their anti-cancer properties. Notably, one derivative demonstrated comparable efficacy to the known anti-cancer drug Vandetanib in inhibiting human umbilical vein endothelial cells (HUVECs) migration and colony formation .

- In another study, thiazole carboxamide derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant inhibitory activity against COX-1 and COX-2 enzymes, suggesting a potential role in cancer therapy .

- Anti-Inflammatory Activity :

Table 1: Summary of Biological Activities of Thiazolecarboxamide Derivatives

| Compound Name | Activity Type | IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| N-(3-methoxyphenyl)-4-methyl | Anti-cancer | 0.45 | 1.44 |

| St.4 (Thiazole derivative) | COX Inhibition | 5.56 × 10^-8 | Low |

| St.6 (Thiazole derivative) | COX Inhibition | Not specified | 3.67 |

Case Study: Inhibition of Angiogenesis

A significant study focused on the ability of thiazolecarboxamide derivatives to inhibit angiogenesis—a critical process in tumor growth. The study utilized HUVECs and demonstrated that specific derivatives could effectively suppress colony formation and migration induced by vascular endothelial growth factor (VEGF). These findings suggest that thiazolecarboxamide compounds may serve as viable candidates for further development in anti-cancer therapies.

Case Study: Molecular Docking Studies

Recent research employed molecular docking techniques to explore the binding interactions between thiazolecarboxamide derivatives and COX enzymes. These studies provided insights into how structural modifications can enhance selectivity and potency against specific targets, paving the way for the design of more effective therapeutic agents .

Propiedades

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUBEXCPIQGXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384986 | |

| Record name | 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89401-57-0 | |

| Record name | 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.